molecular formula C8H8N2O B1339669 Imidazo[1,2-a]pyridin-3-ylmethanol CAS No. 30489-43-1

Imidazo[1,2-a]pyridin-3-ylmethanol

Cat. No.: B1339669
CAS No.: 30489-43-1
M. Wt: 148.16 g/mol
InChI Key: SWAGAGZXOOYJDS-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-3-ylmethanol is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a methanol group attached at the third position of the imidazole ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Imidazo[1,2-a]pyridin-3-ylmethanol can be synthesized through various synthetic routes. One common method involves the multicomponent condensation of 2-aminopyridine with an aryl aldehyde and tert-butyl isocyanide. This reaction is typically catalyzed by iodine and proceeds via a [4 + 1] cycloaddition mechanism . Another approach involves the oxidative annulation of 2-pyridyl ketones with alkylamines in the presence of molecular iodine and sodium acetate .

Industrial Production Methods

Industrial production of this compound often employs scalable multicomponent reactions due to their efficiency and atom economy. These methods allow for the incorporation of almost all starting materials into the final product, minimizing waste and simplifying purification processes .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridin-3-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazo[1,2-a]pyridin-3-ylmethanal.

    Reduction: Reduction reactions can convert the methanol group to a methyl group.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Imidazo[1,2-a]pyridin-3-ylmethanal.

    Reduction: Imidazo[1,2-a]pyridin-3-ylmethane.

    Substitution: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.

Scientific Research Applications

Imidazo[1,2-a]pyridin-3-ylmethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Imidazo[1,2-a]pyridin-3-ylmethanol can be compared with other similar compounds such as imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyrimidine. These compounds share a similar fused bicyclic structure but differ in the heteroatoms present in the rings. This compound is unique due to the presence of the methanol group, which imparts distinct chemical reactivity and biological activity .

List of Similar Compounds

  • Imidazo[1,2-a]pyrazine
  • Imidazo[1,2-a]pyrimidine
  • Imidazo[1,5-a]pyridine

Properties

IUPAC Name

imidazo[1,2-a]pyridin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-6-7-5-9-8-3-1-2-4-10(7)8/h1-5,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAGAGZXOOYJDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20545524
Record name (Imidazo[1,2-a]pyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30489-43-1
Record name (Imidazo[1,2-a]pyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {imidazo[1,2-a]pyridin-3-yl}methanol
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Synthesis routes and methods

Procedure details

A mixture of 9.4 g (0.1 mole) of 2-aminopyridine and 19.2 g (0.11 mole) of 45% aqueous chloroacetaldehyde was stirred, during which spontaneous heating occurred. When the exothermic reaction subsided, the mixture was dissolved in methanol containing 15 ml of concentrated aqueous ammonia and extracted with dichloromethane. The organic layer was dried over magnesium sulfate, filtered, and concentrated in vacuo to an oil. Distillation at 80-83° and 0.2 mm Hg pressure yielded 10.5 g of imidazo[1,2-a]pyridine as an oil. A solution of 9.5 g (80.5 mmole) of imidazo[1,2-a]pyridine in 60 ml of dimethylformamide was heated to 90°. Phosphorus oxychloride (9.27 ml, ca. 100 mmole) was added dropwise over a twenty minute period, and the mixture was stirred at 90° for two hours and at room temperature for an additional twenty hours. The mixture was diluted with 60 ml of water and made basic with 30% aqueous sodium hydroxide. The resultant solid was collected by filtration, washed with water, and air dried to yield 1.8 g of 3-imidazo[1,2-a]pyridinecarboxaldehyde as the analytically pure p hydrate. [Calcd. for C8H6N2O.H2O: C, 58.53; H, 3.68; N, 17.06. Found: C, 58.77; H, 3.68; N, 17.48.]To a solution of 1.6 g (10 mmole) of 3-imidazo[1,2-a]-pyridinecarboxaldehyde in 15 ml of methanol was added 204 mg (5.4 mmole) of sodium borohydride. After one hour the mixture was acidified with concentrated hydrochloric acid and then concentrated in vacuo. Recrystallization of the residue from ethanol yielded 707 mg of 3-hydroxymethylimidazo[1,2-a]pyridine as the hydrochloride salt. A 500 mg (2.7 mmole) portion of the hydroxymethyl compound was dissolved in 3.0 ml of concentrated hydrochloric acid and heated at 80° for one hour. The mixture was concentrated in vacuo and the residue was recrystallized from isopropyl alcohol to yield 465 mg of 3-chloromethylimidazo[1,2-a]pyridine as the hydrochloride salt. A mixture of 390 mg (1.92 mmole) of the chloromethyl compound and 288 mg (1.92 mmole) of 2-mercaptobenzimidazole in 7 ml of isopropyl alcohol was stirred for one hour. The precipitate that formed was collected and partitioned between 5% aqueous sodium hydroxide and dichloromethane. The organic layer was washed with water, dried over magnesium sulfate, filtered and concentrated in vacuo. Trituration of the residue with diethyl ether yielded the title compound as an analytically pure solid. Structure assignment was supported by the nmr spectrum and by elemental analysis.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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